Bienvenue dans la boutique en ligne BenchChem!

Methyl 4-bromo-3-methoxy-2-methylbenzoate

Lipophilicity Drug-likeness Membrane permeability

Select Methyl 4-bromo-3-methoxy-2-methylbenzoate over simpler analogs for its three-handle architecture enabling sequential orthogonal derivatization without protection/deprotection steps—saving 1–2 synthetic steps. The crystalline solid form ensures accurate gravimetric dispensing on automated HTE platforms, unlike liquid analogs. Its balanced LogP (2.55) and TPSA (35.53 Ų) optimize both passive permeability and aqueous solubility in hit-to-lead programs. The methyl ester improves chromatographic resolution and organic solubility vs. the free acid, with quantitative hydrolysis under mild conditions (LiOH, THF/H₂O).

Molecular Formula C10H11BrO3
Molecular Weight 259.1 g/mol
CAS No. 1149388-20-4
Cat. No. B1456936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-bromo-3-methoxy-2-methylbenzoate
CAS1149388-20-4
Molecular FormulaC10H11BrO3
Molecular Weight259.1 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1OC)Br)C(=O)OC
InChIInChI=1S/C10H11BrO3/c1-6-7(10(12)14-3)4-5-8(11)9(6)13-2/h4-5H,1-3H3
InChIKeyDPPPRTUMXZNOTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-Bromo-3-Methoxy-2-Methylbenzoate (CAS 1149388-20-4): A Trisubstituted Bromo-Aromatic Ester for Precision Organic Synthesis


Methyl 4-bromo-3-methoxy-2-methylbenzoate (CAS 1149388-20-4) is a trisubstituted benzoic acid methyl ester featuring a bromine atom at the 4-position, a methoxy group at the 3-position, and a methyl group at the 2-position on the aromatic ring [1]. With a molecular formula of C₁₀H₁₁BrO₃ and a molecular weight of 259.097 g/mol, this compound is classified as a brominated aromatic ester building block widely employed as a synthetic intermediate in pharmaceutical research, agrochemical development, and specialty chemical manufacturing .

Why Methyl 4-Bromo-2-Methylbenzoate or Methyl 4-Bromo-3-Methoxybenzoate Cannot Substitute Methyl 4-Bromo-3-Methoxy-2-Methylbenzoate


In-class brominated benzoate esters cannot be freely interchanged because the simultaneous presence of three distinct substituents—the 4-bromo leaving group, the 3-methoxy electron-donating group, and the 2-methyl steric bulk—creates a unique physicochemical and reactivity profile that is absent in analogs carrying only two of these substituents [1]. Replacing Methyl 4-bromo-3-methoxy-2-methylbenzoate with a simpler analog such as Methyl 4-bromo-2-methylbenzoate results in a measurable sacrifice of polar surface area (26.30 vs. 35.53 Ų) and a change in physical form from solid to liquid, while substitution with Methyl 4-bromo-3-methoxybenzoate results in a significant loss of lipophilicity (LogP 2.2443 vs. 2.5527), each of which may critically alter reaction outcomes, purification workflows, and downstream biological or material properties [2].

Quantitative Differentiation Evidence for Methyl 4-Bromo-3-Methoxy-2-Methylbenzoate Versus Closest Analogs


Lipophilicity (LogP) Advantage Over the 2-Desmethyl Analog

Methyl 4-bromo-3-methoxy-2-methylbenzoate exhibits a computed LogP of 2.5527, which is 0.3084 log units higher than that of Methyl 4-bromo-3-methoxybenzoate (LogP 2.2443), the direct analog lacking the 2-methyl group [1]. This difference corresponds to an approximately 2.0-fold greater partition coefficient favoring the organic phase, attributable to the lipophilic contribution of the ortho-methyl substituent.

Lipophilicity Drug-likeness Membrane permeability

Polar Surface Area (PSA) Differentiation Versus the 3-Desmethoxy Analog

The target compound possesses a topological polar surface area (TPSA) of 35.53 Ų, which is 9.23 Ų greater than that of Methyl 4-bromo-2-methylbenzoate (TPSA = 26.30 Ų), the closest analog lacking the 3-methoxy group [1]. This 35% relative increase in PSA is directly attributable to the additional oxygen atom of the methoxy substituent, which contributes to hydrogen bond acceptor capacity.

Hydrogen bonding Solubility Bioavailability

Physical Form Advantage: Crystalline Solid Versus Liquid Comparator

Methyl 4-bromo-3-methoxy-2-methylbenzoate is a crystalline solid at ambient temperature as reported by multiple suppliers [1]. In contrast, Methyl 4-bromo-2-methylbenzoate (CAS 99548-55-7) is consistently described as a colorless to yellow clear liquid or oil across authoritative sources [2]. This fundamental difference in physical form has direct implications for handling, storage, and purification workflows.

Handling Purification Formulation

Substitution Pattern Complexity: Three Distinct Substituents Enable Divergent Derivatization Pathways

The target compound carries three chemically orthogonal substituents on the aromatic ring: a bromine atom (excellent leaving group for cross-coupling and nucleophilic aromatic substitution), a methoxy group (electron-donating; can direct electrophilic substitution or be demethylated), and a methyl group (steric modulator; can be oxidized or halogenated) [1]. By comparison, Methyl 4-bromo-2-methylbenzoate (two substituents) offers only a bromine and a methyl group, while Methyl 4-bromo-3-methoxybenzoate (two substituents) lacks the steric influence of the ortho-methyl group. The third substituent on the target provides an additional functional handle for sequential derivatization without requiring additional protection/deprotection steps.

Synthetic versatility Scaffold Orthogonal reactivity

Methyl Ester as a Carboxylic Acid Protecting Group: PSA and LogP Advantage Over the Free Acid

Compared with the corresponding free acid, 4-Bromo-3-methoxy-2-methylbenzoic acid (CAS 1154060-65-7), the methyl ester form exhibits a lower polar surface area (PSA 35.53 vs. 46.53 Ų) and a higher LogP (2.5527 vs. 2.4643), reflecting the masking of the polar carboxylic acid moiety . The lower PSA and higher LogP of the ester form are consistent with expectations for improved passive membrane permeability in biological contexts, while the ester functionality can be readily hydrolyzed to regenerate the free acid under mild conditions.

Prodrug Protecting group Membrane permeability

Optimal Research and Industrial Application Scenarios for Methyl 4-Bromo-3-Methoxy-2-Methylbenzoate (CAS 1149388-20-4)


Medicinal Chemistry Hit-to-Lead Optimization Requiring Elevated Lipophilicity and Hydrogen Bonding Capacity

In hit-to-lead programs where the target compound serves as a core scaffold for iterative derivatization, the compound's LogP of 2.5527 (0.31 log units higher than the 2-desmethyl analog) provides a measurable lipophilicity advantage that can improve passive membrane permeability during cell-based screening [1]. Simultaneously, the TPSA of 35.53 Ų (9.23 Ų higher than the 3-desmethoxy analog) offers improved hydrogen bonding capacity that aids in maintaining aqueous solubility within drug-like chemical space [2]. This balanced profile makes the compound a preferred choice over simpler analogs when both permeability and solubility are critical parameters.

Automated Parallel Synthesis and High-Throughput Experimentation Workflows

The crystalline solid physical form of Methyl 4-bromo-3-methoxy-2-methylbenzoate, in contrast to the liquid/oil nature of Methyl 4-bromo-2-methylbenzoate, makes it significantly better suited for automated solid-dispensing platforms used in high-throughput experimentation [3]. Accurate gravimetric dispensing, minimal cross-contamination risk, and compatibility with robotic powder-handling systems are decisive operational advantages that favor procurement of the solid target compound for parallel synthesis libraries.

Multi-Step Total Synthesis Requiring Orthogonal Functional Handles

The presence of three chemically distinct aromatic substituents (Br, OMe, Me) on a single benzene ring enables sequential orthogonal derivatization without intermediate protection/deprotection steps [4]. Synthetic routes can exploit the bromine for initial cross-coupling (Suzuki, Buchwald-Hartwig), retain the methoxy group for late-stage demethylation to a phenol, and utilize the methyl group for benzylic oxidation or halogenation. This 'three-handle' architecture can reduce step count by 1–2 steps compared to routes requiring iterative introduction of functionality onto simpler di-substituted benzoate scaffolds.

Carboxylic Acid Prodrug or Protected Intermediate Strategy

When the ultimate synthetic target contains a free carboxylic acid, Methyl 4-bromo-3-methoxy-2-methylbenzoate serves as an ideal protected intermediate. Compared to the free acid form, the methyl ester exhibits an 11.00 Ų lower PSA (35.53 vs. 46.53 Ų) and improved LogP, which translates to superior chromatographic resolution during purification and better solubility in standard organic solvents (dichloromethane, ethyl acetate, THF) . The ester can be quantitatively hydrolyzed to the free acid under mild basic conditions (LiOH, THF/H₂O) at the appropriate synthetic stage.

Quote Request

Request a Quote for Methyl 4-bromo-3-methoxy-2-methylbenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.